molecular formula C18H16ClNO2S B2405398 3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide CAS No. 2379997-90-5

3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide

Cat. No.: B2405398
CAS No.: 2379997-90-5
M. Wt: 345.84
InChI Key: GGLVOCGOISXILR-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl derivative, followed by the introduction of the furan and thiophene rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propanamide
  • 3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-3-yl]methyl]propanamide

Uniqueness

3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with furan and thiophene rings makes it a versatile compound with diverse applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-16-3-1-2-13(8-16)4-5-18(21)20-10-17-9-15(12-23-17)14-6-7-22-11-14/h1-3,6-9,11-12H,4-5,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLVOCGOISXILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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